3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol
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Overview
Description
3,4-Dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol is a complex organic compound with a molecular formula of C17H17Br2NO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol typically involves multiple steps, including bromination, ethoxylation, and imination reactionsThe final step involves the formation of the imino group via a condensation reaction with an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The scalability of the process is also considered to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted phenol derivatives .
Scientific Research Applications
3,4-Dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and imino groups can enhance its binding affinity and specificity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}phenol
- 3,4-Dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol
Uniqueness
Compared to similar compounds, 3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
Molecular Formula |
C18H19Br2NO3 |
---|---|
Molecular Weight |
457.2 g/mol |
IUPAC Name |
3,4-dibromo-6-ethoxy-2-[(2-hydroxy-5-propylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C18H19Br2NO3/c1-3-5-11-6-7-15(22)14(8-11)21-10-12-17(20)13(19)9-16(18(12)23)24-4-2/h6-10,22-23H,3-5H2,1-2H3 |
InChI Key |
OTXCZNBCRGFFFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1)O)N=CC2=C(C(=CC(=C2Br)Br)OCC)O |
Origin of Product |
United States |
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